molecular formula C25H22ClOP B14377772 [(3-Hydroxyphenyl)methyl](triphenyl)phosphanium chloride CAS No. 89611-15-4

[(3-Hydroxyphenyl)methyl](triphenyl)phosphanium chloride

Katalognummer: B14377772
CAS-Nummer: 89611-15-4
Molekulargewicht: 404.9 g/mol
InChI-Schlüssel: YSRVYGISEBCSRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Hydroxyphenyl)methylphosphanium chloride is an organophosphorus compound that features a phosphonium cation

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxyphenyl)methylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable halogenated precursor. One common method is the reaction of triphenylphosphine with benzyl chloride in the presence of a base to form the phosphonium salt . The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of (3-Hydroxyphenyl)methylphosphanium chloride follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Hydroxyphenyl)methylphosphanium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can replace the chloride ion under basic conditions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts.

Wissenschaftliche Forschungsanwendungen

(3-Hydroxyphenyl)methylphosphanium chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which (3-Hydroxyphenyl)methylphosphanium chloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonium cation can interact with negatively charged sites on proteins and other biomolecules, affecting their function and activity. The compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

(3-Hydroxyphenyl)methylphosphanium chloride can be compared with other similar compounds such as:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique features of (3-Hydroxyphenyl)methylphosphanium chloride.

Eigenschaften

CAS-Nummer

89611-15-4

Molekularformel

C25H22ClOP

Molekulargewicht

404.9 g/mol

IUPAC-Name

(3-hydroxyphenyl)methyl-triphenylphosphanium;chloride

InChI

InChI=1S/C25H21OP.ClH/c26-22-12-10-11-21(19-22)20-27(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H

InChI-Schlüssel

YSRVYGISEBCSRF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.